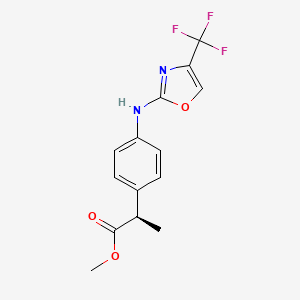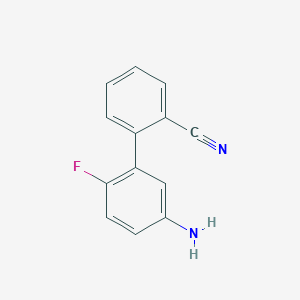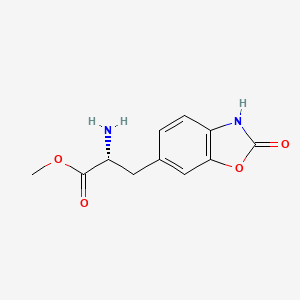![molecular formula C6H6N4O B8781867 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one](/img/structure/B8781867.png)
3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one
Übersicht
Beschreibung
3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that features a fused imidazole and pyridazine ring system. This compound is of significant interest due to its potential pharmacological activities and its structural resemblance to biologically active molecules. The presence of nitrogen atoms in the ring structure contributes to its reactivity and potential as a scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, leading to the formation of the imidazo[4,5-d]pyridazinone core . Another approach includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It has shown promise in the development of drugs targeting central nervous system disorders, inflammation, and cancer
Industry: The compound’s derivatives are explored for use in agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in inflammation and cancer progression, such as aromatase and various kinases .
Vergleich Mit ähnlichen Verbindungen
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Pyridazine
- Pyridazinone
Comparison: 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one is unique due to its specific ring fusion and substitution pattern. Compared to imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine, it has different electronic and steric properties, which can influence its biological activity and reactivity . Pyridazine and pyridazinone derivatives share some pharmacological activities but differ in their core structures and functional group diversity .
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
4-methyl-1,6-dihydroimidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-3-4-5(8-2-7-4)6(11)10-9-3/h2H,1H3,(H,7,8)(H,10,11) |
InChI-Schlüssel |
VWFLSBXIOIZAFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=O)C2=C1N=CN2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8781793.png)










![Ethyl 5-hydroxy-2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8781870.png)

